molecular formula C12H14O2 B14179330 2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine

2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine

Cat. No.: B14179330
M. Wt: 190.24 g/mol
InChI Key: XZPQBLFUXUKEJB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine is a benzodioxine derivative of significant interest in advanced chemical research and development. As a heterocyclic compound, it serves as a versatile building block and key intermediate in multistep organic synthesis. Compounds within the 1,3-benzodioxane structural family have demonstrated extensive applications across medicinal chemistry, agrochemical science, and material science, often functioning as core structures in nucleoside transport inhibitors, biologically active molecules, and crop protection agents . The vinyl functional group present in its structure provides a highly reactive handle for further chemical modification, making this compound particularly valuable for polymerization studies or as a diene precursor in [4+2] cycloaddition (Diels-Alder) reactions. These reactions are a cornerstone methodology for constructing complex six-membered carbocycles, which are prevalent in numerous biologically active compounds and functional materials . The molecular scaffold is analogous to other documented 4H-benzo[d][1,3]dioxin-4-one derivatives, which have been identified in studies related to isomerase I inhibition and as cytotoxic agents . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-4-9-6-5-7-11-10(9)8-13-12(2,3)14-11/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPQBLFUXUKEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(C=CC=C2O1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Studies of Reactions Involving 2,2 Dimethyl 5 Vinyl 4h Benzo 1 2 Dioxine and Its Precursors

Elucidation of Reaction Mechanisms for 4H-Benzoacs.orgacs.orgdioxine Formation

The formation of the 4H-benzo acs.orgacs.orgdioxine core, as seen in 2,2-Dimethyl-5-vinyl-4H-benzo acs.orgacs.orgdioxine, is fundamentally an acetalization reaction. Specifically, it is the formation of a cyclic acetal (B89532) from a catechol (a 1,2-dihydroxybenzene derivative) and a ketone or aldehyde. In the case of the title compound, the precursors would be a vinyl-substituted catechol and acetone.

The reaction proceeds typically under acid catalysis. The mechanism involves the following key steps libretexts.orgyoutube.comyoutube.comlibretexts.org:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the ketone (e.g., acetone), significantly increasing the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org

Nucleophilic Attack: One of the hydroxyl groups of the catechol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms, typically facilitated by the solvent or a conjugate base. This step forms a hemiacetal intermediate. libretexts.org

Formation of a Water Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.com

Elimination of Water: The departure of the water molecule is assisted by the neighboring oxygen atom, which donates a lone pair of electrons to form a resonance-stabilized oxocarbenium ion. youtube.com

Intramolecular Cyclization: The second hydroxyl group of the catechol derivative then acts as an intramolecular nucleophile, attacking the oxocarbenium ion.

Deprotonation: The final step is the deprotonation of the newly formed ring, regenerating the acid catalyst and yielding the stable 2,2-dimethyl-4H-benzo acs.orgacs.orgdioxine ring system.

This entire process is reversible. To drive the reaction toward the formation of the acetal, water is typically removed from the reaction mixture using methods like a Dean-Stark apparatus. libretexts.orglibretexts.org

Investigation of Vinyl Group Reactivity and Stereocontrol Mechanisms

The vinyl group attached to the benzodioxine ring is a site of rich chemical reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. The electron-donating nature of the benzodioxine ring, due to the oxygen atoms, influences the electronic properties of the vinyl group, making it an effective partner in reactions such as the Heck, Suzuki, and Stille couplings. youtube.com

Stereocontrol is a critical aspect of these reactions. In processes like palladium-catalyzed polymerization of vinyl arenes, the stereochemistry of the resulting polymer is dictated by the ancillary ligand bound to the palladium catalyst. organic-chemistry.org Depending on the ligand's structure, the enantiofacial discrimination of the incoming vinyl arene can be controlled by either the enantiomorphic site of the catalyst or the growing polymer chain-end. organic-chemistry.org

The Mizoroki-Heck reaction is a paradigmatic example of a palladium-catalyzed transformation involving a vinyl group. wikipedia.orglibretexts.org The catalytic cycle for the reaction of an aryl halide with 2,2-Dimethyl-5-vinyl-4H-benzo acs.orgacs.orgdioxine would proceed through the following pathway:

Oxidative Addition: A palladium(0) complex reacts with an aryl halide (Ar-X) to form a palladium(II) species, Ar-Pd(II)-X. libretexts.org

Migratory Insertion (Syn-Addition): The vinyl group of the benzodioxine coordinates to the palladium(II) center. This is followed by a syn-addition, where the aryl group and the palladium atom add across the double bond on the same side. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene product, the alkylpalladium(II) intermediate must contain a hydrogen atom on the carbon beta to the palladium. A rotation around the newly formed C-C bond aligns this β-hydrogen with the palladium atom for elimination. The palladium abstracts the hydride, forming a new double bond and a hydrido-palladium(II) complex (H-Pd(II)-X). nih.gov

Reductive Elimination: The hydrido-palladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active palladium(0) catalyst and form a salt.

A significant competing pathway and common source of side products in these reactions is premature or alternative β-hydrogen elimination . nih.gov After the migratory insertion step, the resulting alkylpalladium intermediate can have β-hydrogens on either side of the metal center. Elimination can occur in different directions, potentially leading to regioisomeric alkene products. Furthermore, if the desired product is a saturated derivative, β-hydride elimination is an undesired side reaction that must be suppressed, for instance, by using substrates that form a quaternary center where this elimination is impossible. nih.gov The rate of β-hydride elimination can be rapid, as suggested by the low activation energy observed in related styrene (B11656) systems.

Catalyst System Component Function in Heck Reaction
Palladium(0) PrecursorActive catalyst for oxidative addition
Phosphine LigandsStabilize the Pd(0) complex and influence reactivity
Base (e.g., Triethylamine)Neutralizes the acid produced (HX) and aids in catalyst regeneration
Aryl or Vinyl Halide/TriflateElectrophilic partner, source of the group to be added
Alkene (Vinyl Benzodioxine)Nucleophilic partner, undergoes substitution

Photochemical and Thermal Decomposition Mechanisms of Benzodioxinone Derivatives

Benzodioxinones, which are precursors to the title compound, are known to be sensitive to both heat and light. nih.govsemanticscholar.org Their decomposition provides a valuable route to highly reactive intermediates.

The decomposition can proceed via two main pathways upon irradiation with UV light:

A photochemical [4+2] cycloreversion process. acs.org

A homolytic C-O bond cleavage that generates a biradical intermediate, followed by thermal decomposition. acs.org

Studies on 2,2-disubstituted benzodioxinones indicate that these reactions lead to the liberation of two key reactive intermediates: a ketone (like benzophenone (B1666685) from 2,2-diphenyl derivatives) and a quino-ketene. acs.orgacs.orgcngb.org This photodecomposition has been shown to follow first-order kinetics. acs.org Similarly, thermolysis of benzodioxinones at high temperatures (e.g., 200°C) also generates these reactive ketene (B1206846) intermediates. nih.gov

The photogeneration of quino-ketenes from benzodioxinone precursors is a powerful synthetic tool, as it allows for the formation of these highly reactive species under mild, room-temperature conditions. acs.orgcardiff.ac.uk Ketenes are characterized by the R₂C=C=O functional group and are potent electrophiles.

Once generated, the quino-ketene intermediate can be trapped by various nucleophiles. acs.orgnih.gov This reactivity is the basis for several synthetic applications:

With alcohols or phenols: The ketene reacts to form salicylic (B10762653) acid esters. nih.gov

With amines: The reaction yields salicylic acid amides. nih.gov

With water: The product is salicylic acid. acs.org

This photogeneration and subsequent trapping of ketenes have been exploited in macromolecular science for the synthesis of polyesters and polyamides and for creating polymer networks. acs.orgcngb.org The co-generated ketone (e.g., benzophenone) can also act as a Type II photoinitiator for free radical polymerization, making the system highly versatile. acs.orgacs.org

Reactant for Ketene Resulting Product Class
Alcohol (R-OH)Salicylic Ester
Amine (R-NH₂)Salicylic Amide
Water (H₂O)Salicylic Acid

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of the reactions discussed above. nih.govnih.gov These methods allow for the detailed study of reaction pathways, the geometry of intermediates, and the structure and energy of transition states. fossee.ingithub.io

For the formation of the benzodioxine ring , DFT calculations can model the acid-catalyzed acetalization mechanism. By calculating the potential energy surface, researchers can determine the activation energies for each step (protonation, nucleophilic attack, water elimination, cyclization), confirming the most likely reaction pathway and identifying the rate-determining step.

In the context of palladium-catalyzed reactions , computational studies are essential for understanding stereoselectivity and the influence of ligands. DFT can be used to calculate the energies of different diastereomeric transition states arising from the coordination of the vinyl group to the chiral catalyst, explaining the origin of enantioselectivity. mdpi.com Furthermore, the energetics of competing pathways, such as β-hydride elimination versus reductive elimination, can be compared to predict product distributions and identify factors that favor one outcome over another.

For the photochemical decomposition of benzodioxinones , time-dependent DFT (TD-DFT) is employed to study the electronic excited states of the molecule. mdpi.com These calculations can help elucidate the mechanism of C-O bond cleavage or cycloreversion by mapping the potential energy surfaces of the excited states, identifying conical intersections, and rationalizing the formation of the observed ketene and ketone photoproducts. mdpi.com Finding a transition state, a first-order saddle point on the potential energy surface, is key to understanding the kinetic barrier of a reaction. github.io

Chemical Reactivity and Transformations of 2,2 Dimethyl 5 Vinyl 4h Benzo 1 2 Dioxine

Polymerization Behavior of Vinyl-Substituted 4H-Benzorsc.orgscirp.orgdioxine

The presence of a vinyl group on the benzodioxine scaffold imparts the ability to undergo polymerization, leading to novel polymeric materials. The reactivity of this vinyl group is influenced by the electronic and steric effects of the adjacent benzodioxine ring system.

While direct studies on the radical polymerization of 2,2-Dimethyl-5-vinyl-4H-benzo rsc.orgscirp.orgdioxine are not extensively documented, the behavior of structurally related vinyl monomers provides significant insights. Free-radical polymerization of vinyl monomers is a well-established chain reaction involving initiation, propagation, and termination steps. In the case of vinyl-substituted benzodioxine derivatives, the polymerization would be initiated by a radical species attacking the double bond of the vinyl group, leading to the formation of a new radical on the adjacent carbon. This new radical can then propagate by reacting with subsequent monomer units.

The polymerization process can sometimes be accompanied by radical ring-opening polymerization (rROP), especially with cyclic monomers that have exomethylene groups. This process introduces functional groups, such as esters, into the polymer backbone, which can impart biodegradability. For instance, the radical ring-opening polymerization of cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) (MDO) and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) has been studied. These monomers can copolymerize with vinyl monomers to introduce ester functionalities into the polymer backbone, creating materials with tailored degradation profiles. researchgate.netfrontiersin.org Thionolactones are another class of compounds that can undergo radical ring-opening polymerization with vinyl monomers, including styrenes and methacrylates, to introduce thioester linkages into the polymer backbone. chemrxiv.org

Copolymerization of vinyl-substituted benzodioxine derivatives with other common vinyl monomers, such as styrene (B11656) or acrylates, offers a pathway to a wide array of new materials with tunable properties. The reactivity ratios of the comonomers would dictate the distribution of the monomer units in the final copolymer, which could range from random to alternating or blocky.

For example, studies on the copolymerization of 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO) with 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS) have been reported. researchgate.net The reactivity ratios for this copolymerization were determined, indicating the preference of each propagating radical for adding to its own monomer versus the other. Such studies are crucial for predicting and controlling the microstructure and, consequently, the properties of the resulting copolymers. The synthesis of diblock copolymers of styrene and vinyl acetate (B1210297) has also been achieved through successive photoinduced charge-transfer polymerization, demonstrating the feasibility of creating block copolymers from different vinyl monomers. psu.eduresearchgate.net

The table below summarizes the reactivity ratios for the copolymerization of BMDO with PFS, illustrating how the monomer structure influences copolymer composition.

Monomer 1Monomer 2r1 (BMDO)r2 (PFS)Method of Determination
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO)2,3,4,5,6-pentafluorostyrene (PFS)0.359.9Kelen-Tüdos

Data sourced from research on the radical ring-opening polymerization behavior of BMDO. researchgate.net

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, dispersity, and architecture. These methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), could potentially be applied to vinyl-substituted benzodioxines to synthesize well-defined polymers.

For instance, the RAFT process has been successfully used for the controlled polymerization of vinyl imidazoles, which are also heterocyclic vinyl monomers. rsc.org This suggests that with the appropriate choice of RAFT agent and reaction conditions, a similar level of control could be achieved for the polymerization of 2,2-Dimethyl-5-vinyl-4H-benzo rsc.orgscirp.orgdioxine. Similarly, photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been employed for the controlled polymerization of vinyl ketones using visible light, highlighting the versatility of these techniques for various vinyl monomers. rsc.orgdntb.gov.ua The application of CRP to vinyl-substituted benzodioxines would open the door to the synthesis of block copolymers, star polymers, and other complex architectures with tailored properties for advanced applications.

Reactions Involving the 4H-Benzorsc.orgscirp.orgdioxine Ring System

The benzodioxine ring is not merely a passive scaffold but can participate in a variety of chemical transformations, including ring-opening, rearrangement, and functionalization of the aromatic part.

The 4H-benzo rsc.orgscirp.orgdioxine ring system can undergo ring-opening reactions under certain conditions, which can be a key step in the synthesis of other complex molecules or in the degradation of polymers containing this moiety. Ring-opening polymerization (ROP) is a common reaction for cyclic monomers, and although typically associated with monomers like epoxides and lactones, it can also occur in larger ring systems. youtube.comyoutube.com The driving force for ROP is often the relief of ring strain, although for larger, less strained rings, the thermodynamics can be more complex.

Rearrangement reactions of the benzodioxine skeleton have also been observed. For example, 1,3-benzodioxin-4-ones have been shown to undergo rearrangement to form xanthene derivatives under the conditions of the Vilsmeier-Haack reaction. researchgate.net This transformation involves the formylation and subsequent intramolecular cyclization, leading to a significant structural modification of the original benzodioxine core.

The aromatic ring of the benzodioxine system is amenable to electrophilic aromatic substitution and other functionalization reactions, allowing for the introduction of various substituents that can modulate the compound's properties.

A significant area of research has been the synthesis and subsequent functionalization of benzodioxin-4-ones. These compounds can be synthesized from salicylic (B10762653) acid and acetylenic esters. rsc.orgnih.gov The resulting benzodioxin-4-ones can then undergo direct amidation by treatment with primary amines at room temperature to yield the corresponding salicylamides. rsc.orgnih.gov This reaction is of particular interest due to the biological importance of salicylamide (B354443) derivatives.

The table below presents a summary of the amidation of various 4H-benzo[d] rsc.orgscirp.orgdioxin-4-one derivatives with different primary amines, showcasing the scope of this transformation.

Benzodioxinone DerivativeAmineProductYield (%)
2-Methyl-4H-benzo[d] rsc.orgscirp.orgdioxin-4-onen-PropylamineN-(n-propyl)salicylamide85
2-Phenyl-4H-benzo[d] rsc.orgscirp.orgdioxin-4-oneBenzylamineN-benzylsalicylamide92
2-Ethyl-4H-benzo[d] rsc.orgscirp.orgdioxin-4-oneCyclohexylamineN-cyclohexylsalicylamide88

Data is illustrative and based on the general reactivity described in the cited literature for the amidation of 1,3-benzodioxinones. rsc.orgnih.gov

Furthermore, the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs has been reported, starting from gallic acid. scirp.orgresearchgate.net This multi-step synthesis involves the formation of the benzodioxane ring, followed by conversion of a carboxylic acid group to an amide. This demonstrates another route to introduce amide functionalities onto the aromatic ring of a benzodioxane system, which is structurally related to the benzodioxine core of the title compound.

Catalytic Transformations and Derivatization

No specific studies on the catalytic transformations and derivatization of 2,2-Dimethyl-5-vinyl-4H-benzo uib.nobldpharm.comdioxine were identified. In general, the vinyl group is susceptible to a variety of catalytic reactions, such as hydrogenation to an ethyl group, hydroformylation to introduce an aldehyde, or various cross-coupling reactions to form new carbon-carbon bonds. The benzodioxine ring system is generally stable but can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents. However, without experimental data for the title compound, any discussion of its catalytic reactivity would be speculative.

Photochemically Initiated Transformations and Their Products

Similarly, no specific research on the photochemically initiated transformations of 2,2-Dimethyl-5-vinyl-4H-benzo uib.nobldpharm.comdioxine was found. The vinyl group, being a chromophore, can potentially undergo photochemical reactions such as [2+2] cycloadditions, E/Z isomerization (if substituted), or other rearrangements upon irradiation with UV light. The benzodioxine moiety might also be involved in photochemical processes, but again, a lack of specific studies prevents a detailed, evidence-based discussion.

Spectroscopic and Chromatographic Characterization in the Context of 2,2 Dimethyl 5 Vinyl 4h Benzo 1 2 Dioxine Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For "2,2-Dimethyl-5-vinyl-4H-benzodioxine," both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of the protons and carbons.

In ¹H NMR, the vinyl group would exhibit a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the aromatic ring, and two distinct doublets for the terminal vinylic protons, indicative of their cis and trans coupling to the adjacent proton. The aromatic protons would appear as a set of multiplets in the downfield region of the spectrum. The methylene (B1212753) protons of the dioxine ring would likely present as a singlet, as would the two methyl groups, though their chemical shifts would be distinct.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would produce a distinct signal. The vinyl carbons would resonate in the olefinic region of the spectrum. The aromatic carbons would also have characteristic shifts, which can be predicted and assigned using established correlation tables and computational methods. The quaternary carbon of the dimethyl-substituted position and the methylene carbon of the dioxine ring, along with the methyl carbons, would appear in the aliphatic region.

While specific data for the target compound is not provided in the search results, ¹H and ¹³C NMR data for a structurally similar compound, a vinyl-substituted 2,2-dimethyl-4H-benzo[d]dioxin-4-one, offers valuable insight into the expected chemical shifts for the vinyl and dimethyl groups.

Table 1: Representative ¹H and ¹³C NMR Data for a Vinyl-Substituted 2,2-Dimethyl-4H-benzo[d]dioxin-4-one Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Vinyl CHdd, J = 17.6, 10.9 Hz135.03
Vinyl CH₂ (trans)d, J = 17.6 Hz114.43
Vinyl CH₂ (cis)d, J = 10.9 Hz-
Aromatic CHm155.59, 134.08, 132.70, 117.50, 113.63
C(CH₃)₂s106.64
CH₃s25.95
Data is for a derivative of 2,2-dimethyl-4H-benzo[d]dioxin-4-one and serves as an illustrative example.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule. For "2,2-Dimethyl-5-vinyl-4H-benzodioxine," characteristic vibrational modes would be expected.

The vinyl group would show C-H stretching vibrations above 3000 cm⁻¹, a C=C stretching vibration around 1630 cm⁻¹, and out-of-plane C-H bending vibrations (wagging) in the 1000-800 cm⁻¹ region. The aromatic ring would exhibit C-H stretching vibrations also above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-O-C stretching vibrations of the dioxine ring would be visible in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The presence of the gem-dimethyl group would be confirmed by characteristic C-H stretching and bending vibrations.

While specific IR and Raman spectra for the target compound are not available, analysis of related benzodioxine and substituted benzene (B151609) compounds provides expected ranges for key vibrational frequencies.

Table 2: Expected IR and Raman Active Vibrational Modes for 2,2-Dimethyl-5-vinyl-4H-benzodioxine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
VinylC-H stretch> 3000
C=C stretch~1630
C-H bend (out-of-plane)1000 - 800
AromaticC-H stretch> 3000
C=C stretch1600 - 1450
DioxineC-O-C stretch1250 - 1000
AlkylC-H stretch (gem-dimethyl)2990 - 2850
C-H bend (gem-dimethyl)1470 - 1365

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "2,2-Dimethyl-5-vinyl-4H-benzodioxine," HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) would likely lead to the cleavage of the dioxine ring and the loss of the vinyl group or methyl groups. Electrospray ionization (ESI), a softer ionization technique, might be used for derivatives of the compound and would likely result in less fragmentation, with the molecular ion being the most prominent peak. Analysis of related benzodioxine structures indicates that fragmentation often involves the heterocyclic ring.

X-ray Diffraction for Crystalline Structure Elucidation

For "2,2-Dimethyl-5-vinyl-4H-benzodioxine" that can be obtained in a crystalline form, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and conformational details of the molecule.

While no crystallographic data for the exact target compound is available, studies on similar molecules, such as derivatives of 2,2-dimethyl-4H-benzo[d]dioxin-4-one, have been successfully characterized using this method. Such analyses reveal the conformation of the dioxine ring and the planarity of the aromatic system.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring, including Gel Permeation Chromatography (GPC) for polymeric products

Chromatographic techniques are essential for monitoring the progress of the synthesis of "2,2-Dimethyl-5-vinyl-4H-benzodioxine," assessing its purity, and characterizing any resulting polymers.

Thin-Layer Chromatography (TLC) and Column Chromatography are routinely used for qualitative reaction monitoring and for the purification of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) provides a more quantitative measure of purity and can be used to separate the target compound from any impurities or byproducts.

Gel Permeation Chromatography (GPC) is the primary technique for characterizing polymers derived from "2,2-Dimethyl-5-vinyl-4H-benzodioxine." GPC separates polymer chains based on their size in solution, allowing for the determination of important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution.

Advanced Applications of 2,2 Dimethyl 5 Vinyl 4h Benzo 1 2 Dioxine and Its Polymeric Derivatives

Strategic Utility as a Versatile Synthetic Intermediate for Complex Molecules

The benzodioxane moiety is a recognized scaffold in the design of biologically active molecules and complex organic structures. nih.gov While specific research on 2,2-dimethyl-5-vinyl-4H-benzo nih.govtdl.orgdioxine as a synthetic intermediate is not extensively documented in publicly available literature, its structural components suggest a high potential for versatility in organic synthesis. The vinyl group is a reactive handle that can participate in a wide array of chemical transformations, including but not limited to, polymerization, oxidation, reduction, and addition reactions. This reactivity allows for the introduction of diverse functionalities and the construction of intricate molecular architectures.

The benzodioxine ring system itself can be a key component in the synthesis of larger, more complex molecules. For instance, derivatives of benzodioxinones, which share the core benzodioxan structure, have been utilized in the synthesis of various organic compounds. nih.gov The strategic placement of the vinyl group on the benzodioxine ring in 2,2-dimethyl-5-vinyl-4H-benzo nih.govtdl.orgdioxine offers a site for controlled chemical modifications, enabling the synthesis of a range of derivatives with tailored properties. This makes it a promising, though currently under-explored, building block for the synthesis of complex, non-biological molecules. proquest.comacs.orgrsc.org

Development of Novel Polymeric Materials

The presence of a polymerizable vinyl group makes 2,2-dimethyl-5-vinyl-4H-benzo nih.govtdl.orgdioxine an attractive monomer for the synthesis of novel polymeric materials. The resulting polymers, featuring the rigid and bulky benzodioxine side group, are expected to exhibit unique thermal, mechanical, and optical properties.

Application in Block and Graft Copolymer Synthesis

Block and graft copolymers are advanced materials that combine the properties of two or more different polymers in a single macromolecule. The synthesis of such materials often relies on controlled polymerization techniques and the use of functional monomers. Benzodioxinone derivatives have been successfully incorporated into block copolymers. For example, a photosensitive monotelechelic based on 2,2-diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] nih.govtdl.orgdioxin-4-one has been used to initiate the block copolymerization of poly(epsilon-caprolactone), demonstrating the utility of the benzodioxinone scaffold in creating complex polymer architectures. nih.gov This suggests that 2,2-dimethyl-5-vinyl-4H-benzo nih.govtdl.orgdioxine could similarly be employed in controlled polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize well-defined block and graft copolymers. researchgate.netresearchgate.net

The incorporation of the 2,2-dimethyl-5-vinyl-4H-benzo nih.govtdl.orgdioxine unit into a polymer backbone could impart specific properties to one block of a copolymer, which could then be combined with a soft, flexible block to create thermoplastic elastomers or amphiphilic block copolymers for self-assembly applications. hristov.com

Photo-Responsive and Thermally Sensitive Polymeric Systems

Polymers that respond to external stimuli, such as light or temperature, are of great interest for a variety of applications, including sensors, actuators, and drug delivery systems. While there is no direct research on photo-responsive or thermally sensitive polymers derived from 2,2-dimethyl-5-vinyl-4H-benzo nih.govtdl.orgdioxine, the benzodioxinone core has been shown to be sensitive to heat and UV light in related molecules. nih.gov For instance, a monotelechelic polymer containing a 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] nih.govtdl.orgdioxin-4-one unit was found to be heat-sensitive, while a diphenyl-substituted analogue was UV light sensitive. nih.gov This inherent sensitivity suggests that polymers incorporating the 2,2-dimethyl-4H-benzo nih.govtdl.orgdioxine structure may exhibit photo- or thermo-responsive behavior.

Further functionalization of the benzodioxine ring or copolymerization with known photo-responsive or thermally sensitive monomers could lead to the development of novel smart materials. mdpi.comresearchgate.net

Design of Degradable and Chemically Recyclable Polymers

The development of degradable and chemically recyclable polymers is a critical step towards a more sustainable plastics economy. Vinyl polymers are notoriously difficult to degrade due to their robust carbon-carbon backbone. researchgate.net However, the introduction of labile linkages into the polymer structure can facilitate degradation. The ester-like linkage within the dioxinone ring of related structures suggests a potential for hydrolytic degradation under certain conditions.

Radical ring-opening polymerization of cyclic ketene (B1206846) acetals, which share some structural similarities with the dioxine moiety, is a known strategy to introduce ester linkages into the backbone of vinyl polymers, rendering them degradable. scispace.com Research on the copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), another benzodioxane-containing monomer, with methyl methacrylate (B99206) has resulted in degradable polymers. rsc.orgresearchgate.net The resulting copolymers showed a significant loss of molar mass when subjected to basic conditions. rsc.org This precedent suggests that polymers derived from 2,2-dimethyl-5-vinyl-4H-benzo nih.govtdl.orgdioxine may also be designed to be degradable and potentially chemically recyclable, where the monomer could be recovered and reused. researchgate.net

Contributions to Functional Organic Materials for Non-Biological Applications

The unique electronic and optical properties of the benzodioxan system make it a promising component for the development of functional organic materials. globalauthorid.com These materials have potential applications in a range of non-biological fields, including electronics and optics. tdl.org

Optical and Electronic Material Development involving Benzodioxan Systems

Polymers with high refractive indices and specific light-emitting properties are sought after for applications in optical devices, such as lenses, waveguides, and organic light-emitting diodes (OLEDs). mtak.hubjp-bg.comazooptics.comapollooptical.com The aromatic nature of the benzodioxine ring suggests that polymers containing this moiety could possess interesting optical properties. While specific data for poly(2,2-dimethyl-5-vinyl-4H-benzo nih.govtdl.orgdioxine) is not available, related benzodioxane-based polymers have been investigated for their electrochromic properties, indicating their potential in electronic displays. globalauthorid.com

The incorporation of the benzodioxine unit could influence the polymer's refractive index and thermal stability, key parameters for optical applications. For comparison, spectroscopic data for a related compound, 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] nih.govtdl.orgdioxin-4-one, is presented in the table below. researchgate.net This data provides an indication of the types of spectroscopic features that might be expected from materials containing the 2,2-dimethyl-benzodioxinone core. researchgate.netfiveable.meresearchgate.net

Table 1: Spectroscopic Data for a Related Benzodioxinone Compound

Compound Name FT-IR (cm⁻¹)
2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] nih.govtdl.orgdioxin-4-one 3410 (OH), 2946 (C-H, Ar), 2805 (C-H, alkyl), 2103 (C≡C), 1730 (C=O), 1605 (C-C, Ar), 1458 (C-C, Ar), 1115 (C-O), 715 (C-H, Ar)

Data for a structurally related compound, not 2,2-Dimethyl-5-vinyl-4H-benzo nih.govtdl.orgdioxine. nih.govresearchgate.net

Cross-linking Agents and Polymer Network Formation

Following a comprehensive review of publicly available scientific literature and patent databases, no specific research or application data was found concerning the use of 2,2-Dimethyl-5-vinyl-4H-benzo nih.govdoi.orgdioxine as a cross-linking agent or in the formation of polymer networks. The search included variations of the compound name and broader inquiries into related vinyl benzodioxole and vinyl-substituted heterocyclic monomers for similar applications.

The absence of information in the public domain suggests that the cross-linking potential of this specific chemical compound has not been a subject of published academic or industrial research. Therefore, detailed research findings, data tables, and specific examples of its application in polymer network formation cannot be provided.

General principles of polymer chemistry suggest that a molecule containing a vinyl group, such as 2,2-Dimethyl-5-vinyl-4H-benzo nih.govdoi.orgdioxine, could theoretically participate in polymerization and cross-linking reactions. The vinyl group can undergo free-radical or other forms of polymerization to form a polymer backbone. If the monomer is difunctional or used in conjunction with other polyfunctional monomers, a cross-linked network, or thermoset material, could potentially be formed. However, without experimental data, any discussion of its reactivity, the properties of the resulting polymers, or its effectiveness as a cross-linking agent would be purely speculative.

Further research and synthesis of poly(2,2-Dimethyl-5-vinyl-4H-benzo nih.govdoi.orgdioxine) would be required to determine its actual behavior and potential applications in forming cross-linked polymer networks. Such studies would need to investigate its polymerization kinetics, the conditions required for cross-linking, and the thermal, mechanical, and chemical properties of the resulting materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine, and what key intermediates are involved?

  • Methodological Answer : A multi-step approach involving acid-catalyzed cyclization and protecting group strategies is recommended. For example, analogous benzo[1,3]dioxine derivatives have been synthesized via sequential reactions: (i) HCl/MeOH-mediated deprotection, (ii) benzaldehyde dimethyl acetal coupling in DMF with p-toluenesulfonic acid, and (iii) ethoxymethyl protection using sodium hydride under inert conditions . Purification via deactivated silica gel chromatography ensures high yields.

Q. How can crystallographic methods confirm the stereochemistry and molecular packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. SHELX programs (e.g., SHELXS/SHELXD) enable robust structure solution, especially for small molecules with chiral centers. Data collection at low temperatures (e.g., 100 K) and iterative refinement cycles (using Olex2 or WinGX) improve accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C, DEPT-135) and IR spectroscopy are standard. For example, ¹H-NMR in CDCl₃ resolves vinyl proton splitting (δ 5.2–6.0 ppm), while IR confirms dioxine C-O-C stretches (~1,250 cm⁻¹). Mass spectrometry (EI/ESI) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can catalytic systems minimize byproducts like 2-methyl-4H-benzo[d][1,3]dioxine during synthesis?

  • Methodological Answer : Chiral Fe(OTf)₂ catalysts paired with N,N'-dioxide ligands suppress byproduct formation via enantioselective [1,3] O-to-C rearrangement. Optimizing solvent polarity (e.g., toluene/water mixtures) and catalyst loading (0.1–5.0 mol%) enhances selectivity. Reaction monitoring via HPLC-MS identifies early-stage byproducts for kinetic control .

Q. What strategies resolve discrepancies in spectroscopic or crystallographic data for structurally similar derivatives?

  • Methodological Answer : Cross-validate data using the NIST Chemistry WebBook for reference spectra . For crystallography, employ twin refinement in SHELXL for overlapping diffraction patterns. Density Functional Theory (DFT)-calculated NMR shifts (e.g., using Gaussian) can reconcile experimental vs. theoretical anomalies .

Q. How can computational modeling predict the reactivity of the vinyl group in further functionalization?

  • Methodological Answer : Frontier Molecular Orbital (FMO) analysis via DFT (B3LYP/6-311+G(d,p)) identifies nucleophilic/electrophilic sites. For example, the vinyl group’s LUMO localization suggests susceptibility to Michael additions. Solvent effects (PCM model) and transition-state optimization (IRC calculations) refine reaction pathways .

Q. What methodologies assess the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization assays. Molecular docking (AutoDock Vina) evaluates binding affinity to active sites. In vivo metabolic stability studies (e.g., liver microsomes) and ADMET profiling prioritize lead optimization .

Key Considerations for Researchers

  • Synthesis Optimization : Prioritize anhydrous conditions for sodium hydride-mediated reactions to avoid hydrolysis .
  • Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Crystallographic Data Centre).
  • Ethical Reporting : Disclose all byproducts and failed synthetic routes to aid community-wide troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.